molecular formula C12H11BrN2 B1481110 4-Bromo-6-phenethylpyrimidine CAS No. 2092564-49-1

4-Bromo-6-phenethylpyrimidine

Cat. No. B1481110
CAS RN: 2092564-49-1
M. Wt: 263.13 g/mol
InChI Key: XOZCGJQDDACDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Specific chemical reactions involving “4-Bromo-6-phenethylpyrimidine” are not available in the current resources. Pyrimidines, in general, can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .

Scientific Research Applications

Organic Synthesis

4-Bromo-6-phenethylpyrimidine: is a valuable intermediate in organic synthesis. Its bromine atom can act as a good leaving group, allowing for various substitution reactions to introduce different functional groups . This makes it a versatile building block for constructing complex organic molecules.

Pharmaceutical Research

In pharmaceutical research, 4-Bromo-6-phenethylpyrimidine derivatives have been explored for their potential medicinal properties. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects .

Material Science

This compound can be used in material science, particularly in the synthesis of organic electronic materials. The pyrimidine ring can contribute to the electronic properties of materials, making it useful in the development of organic semiconductors .

Agricultural Chemistry

Pyrimidine derivatives, including those derived from 4-Bromo-6-phenethylpyrimidine , can serve as herbicides or pesticides. Their structural diversity allows for the design of compounds with specific modes of action against various pests .

Chemical Education

Due to its reactivity and the importance of pyrimidine derivatives in various fields, 4-Bromo-6-phenethylpyrimidine can be used in educational settings to demonstrate key concepts in organic chemistry and synthesis .

Biochemical Research

In biochemical research, halogenated pyrimidines like 4-Bromo-6-phenethylpyrimidine are used as analogs to study nucleoside metabolism and DNA synthesis. They can also be used to create fluorescently labeled nucleosides for molecular biology applications .

properties

IUPAC Name

4-bromo-6-(2-phenylethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZCGJQDDACDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-phenethylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.